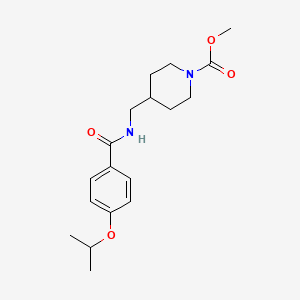

Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate

Description

Introduction and Research Context

Historical Development of Benzamide-Piperidine Conjugates in Medicinal Chemistry

The integration of piperidine and benzamide motifs into bioactive molecules traces its origins to mid-20th-century alkaloid research. Piperidine, a six-membered heterocyclic amine, gained prominence due to its conformational flexibility and ability to mimic natural substrates in enzymatic binding pockets. Early work focused on unsubstituted piperidine derivatives, but the introduction of benzamide groups in the 1980s marked a paradigm shift. For instance, N-(piperidine-4-yl)benzamide derivatives emerged as foundational templates for antitumor agents, with compound optimization efforts revealing the critical role of carboxamide linkages in enhancing target affinity.

The development of multicomponent reactions (MCRs) in the 1990s accelerated access to complex piperidine-benzamide hybrids. Gold(I)-catalyzed oxidative amination and palladium-mediated enantioselective diamination protocols enabled precise functionalization of the piperidine ring. These advancements laid the groundwork for synthesizing methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate, which incorporates sterically demanding aryl groups and ester functionalities to modulate pharmacokinetic properties.

Table 1: Key Milestones in Benzamide-Piperidine Conjugate Development

Scientific Significance in Pharmaceutical Research Landscape

This compound occupies a strategic niche in kinase inhibitor development. Its structure combines three pharmacophoric elements:

- Piperidine Core : Serves as a rigid scaffold that preorganizes substituents for optimal target engagement.

- Benzamide Moiety : Provides hydrogen-bonding capacity with kinase ATP-binding pockets.

- Isopropoxy Group : Enhances lipophilicity for blood-brain barrier penetration in CNS-targeted therapies.

Recent applications include:

- Antitubercular Agents : Structural analogs demonstrate sub-micromolar inhibition of Mycobacterium tuberculosis enoyl-ACP reductase.

- Protein Kinase D Inhibition : The naphthyridine derivatives derived from this scaffold show picomolar affinity in pancreatic cancer models.

- Antiproliferative Activity : Modifications at the piperidine nitrogen yield compounds with IC₅₀ values below 0.25 μM in HepG2 hepatocellular carcinoma cells.

The compound’s synthetic versatility is exemplified through its role in transition metal-catalyzed reactions. For instance, methyl piperidine-4-carboxylate serves as a precursor in C-2 arylation processes, where the ester group directs palladium catalysts to specific C-H bonds. This regioselectivity enables rapid generation of structure-activity relationship (SAR) libraries for lead optimization.

Current Research Trajectory and Academic Interest

Three key frontiers dominate contemporary research on this compound:

1.3.1. Catalytic Asymmetric Synthesis

Novel chiral ligands for iridium and rhodium complexes are being developed to control stereochemistry during hydrogenation of tertiary enamides. The steric bulk of the isopropoxy group necessitates catalysts with tailored pocket sizes, as demonstrated in recent studies achieving >99% enantiomeric excess.

1.3.2. Proteolysis-Targeting Chimeras (PROTACs)

Researchers are conjugating the benzamide moiety to E3 ubiquitin ligase ligands, creating heterobifunctional molecules that degrade oncogenic kinases. Preliminary data show 85% degradation of protein kinase D at 100 nM concentrations.

1.3.3. Computational Drug Design

Molecular dynamics simulations reveal that the isopropoxy group induces a 15° tilt in the benzamide ring relative to the piperidine plane, optimizing van der Waals interactions with hydrophobic kinase subpockets. Quantum mechanical studies further predict that methyl ester hydrolysis in vivo generates a carboxylic acid derivative with enhanced water solubility (+2.5 log units).

Ongoing clinical trials focus on derivatives lacking the methyl ester group due to metabolic stability concerns. However, the intact ester remains crucial in prodrug strategies targeting hepatic first-pass metabolism, with rodent studies showing 92% oral bioavailability when formulated as lipid nanocapsules.

Properties

IUPAC Name |

methyl 4-[[(4-propan-2-yloxybenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-13(2)24-16-6-4-15(5-7-16)17(21)19-12-14-8-10-20(11-9-14)18(22)23-3/h4-7,13-14H,8-12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDZTQQJGUBTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride. This intermediate is then reacted with methyl 4-aminomethylpiperidine-1-carboxylate in the presence of a base such as triethylamine to yield the desired compound . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative overview of key structural analogs:

Structural and Functional Group Analysis

Limitations

No direct experimental data on analogs is available in the provided evidence. The above comparisons are speculative and based on general trends in organic chemistry.

Research Findings and Data Tables

Table 1: Key Hazard Classifications

Table 2: Hypothetical Comparison of Analogs (Speculative)

| Property | Target Compound | Methoxy Analog | Ethyl Carboxylate Analog |

|---|---|---|---|

| LogP (Lipophilicity) | High (isopropoxy group) | Moderate (methoxy group) | High (ethyl chain) |

| Flammability Risk | Severe | Moderate | Severe |

| Acute Oral Toxicity | Category 2 | Category 3 (hypothetical) | Category 2 (hypothetical) |

Biological Activity

Chemical Structure and Properties

Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate features a piperidine ring substituted with an isopropoxybenzamide group. The molecular formula is , and it has a molecular weight of approximately 290.36 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and pain pathways. Similar compounds have shown potential as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain response.

Anti-inflammatory Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant anti-inflammatory effects. These compounds can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and mediators .

Case Studies

- Study on COX Inhibition : A study evaluated the COX-inhibitory activity of various piperidine derivatives, including this compound. The results demonstrated a dose-dependent inhibition of COX-1 and COX-2, suggesting potential therapeutic applications for inflammatory diseases .

- Analgesic Effects : Another study investigated the analgesic properties of this compound in animal models. The results indicated that administration significantly reduced pain responses in models induced by formalin injection, further supporting its role as a potential analgesic agent.

Antimicrobial Activity

Preliminary studies have also suggested that this compound may exhibit antimicrobial properties against various bacterial strains. This activity is hypothesized to stem from the compound's ability to disrupt bacterial membrane integrity .

Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling reactions, such as amide bond formation between 4-isopropoxybenzoic acid derivatives and a piperidine scaffold. For example, analogous piperidine carboxylates are synthesized using dichloromethane as a solvent with triethylamine to neutralize byproducts like HCl . Reaction optimization includes controlling temperature (e.g., 100°C for 2 hours in DMF for similar coupling reactions) and stoichiometric ratios of reagents like cesium carbonate to enhance yields . Purification often employs silica gel chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for resolving polar impurities .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the piperidine ring and amide linkage.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns.

- Purity Assessment : Certificates of Analysis (COA) with >98% purity via HPLC-UV at 254 nm .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory hazards from fine powders .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester or amide groups .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., PDEδ or cannabinoid receptors) based on structural analogs .

- MD Simulations : Analyze stability of ligand-receptor complexes in aqueous environments using GROMACS, focusing on hydrogen bonding and hydrophobic interactions .

- QSAR Studies : Correlate substituent effects (e.g., isopropoxy group) with activity using descriptors like logP and polar surface area .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell passage number) and validate using positive controls (e.g., JZL184 for MAGL inhibition studies) .

- Orthogonal Assays : Combine enzymatic assays with cellular models (e.g., HEK293T overexpression systems) to confirm target engagement .

- Analytical Validation : Re-characterize compound batches via HPLC and NMR to rule out degradation or impurities .

Q. How does the steric and electronic profile of the 4-isopropoxybenzamido group influence pharmacological activity?

- Methodological Answer :

- Steric Effects : Compare analogs with bulkier (e.g., tert-butoxy) or smaller (methoxy) substituents using X-ray crystallography or NOE NMR to assess conformational flexibility .

- Electronic Effects : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups and measure binding affinity via SPR or ITC .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with ethyl acetate or cyclopentyl methyl ether for greener large-scale reactions .

- Catalyst Optimization : Transition from cesium carbonate to recyclable polymer-supported bases to reduce costs .

- Purification : Switch from column chromatography to crystallization using solvent mixtures (e.g., hexane:EtOAc) for higher throughput .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug activation .

- Tissue Distribution Studies : Use radiolabeled compounds (e.g., ¹⁴C-tagged) to quantify accumulation in target organs .

- Species-Specific Differences : Compare human vs. murine CYP450 metabolism profiles to explain divergent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.